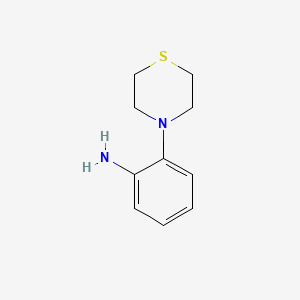

2-(Thiomorpholin-4-YL)aniline

Description

2-(Thiomorpholin-4-YL)aniline is a substituted aniline derivative featuring a thiomorpholine ring attached to the aromatic amine via a methylene group. Thiomorpholine, a sulfur-containing heterocycle, replaces the oxygen atom in morpholine with sulfur, enhancing lipophilicity and metabolic lability . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimycobacterial, antifungal, and kinase inhibitor agents. Its structural flexibility allows for further derivatization, such as oxidation to sulfoxides or sulfones, which are explored for varied pharmacological activities .

Properties

IUPAC Name |

2-thiomorpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEXUEUPXWSVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651632 | |

| Record name | 2-(Thiomorpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144187-52-0 | |

| Record name | 2-(Thiomorpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 2-(Thiomorpholin-4-YL)aniline involves a microwave-supported one-pot reaction. This method uses a solid base, such as magnesium oxide, and an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours. The yield of the reaction ranges from 55% to 76% .

Industrial Production Methods

Industrial production methods for this compound typically involve the nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or copper-mediated chemistry. Modern transition-metal-catalyzed processes have also been employed to improve the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-YL)aniline undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic substitution, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as substituted anilines and thiomorpholine derivatives .

Scientific Research Applications

2-(Thiomorpholin-4-YL)aniline has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Physicochemical Properties

- Lipophilicity: Thiomorpholine derivatives exhibit higher logP values compared to morpholine analogues due to sulfur’s hydrophobic nature. For example, this compound is more lipophilic than 4-Morpholinoaniline, favoring membrane permeability . Sulfonyl groups (e.g., in 4-(thiomorpholine-4-sulfonyl)aniline) reduce lipophilicity but enhance solubility in polar solvents .

- Crystal Packing :

- Thiomorpholine derivatives form centrosymmetric dimers via C–H···O interactions, unlike morpholine analogues, which exhibit different packing due to weaker O-based hydrogen bonds .

Biological Activity

2-(Thiomorpholin-4-YL)aniline, also known as 2-Methyl-4-(thiomorpholin-4-yl)aniline, is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2S, characterized by a benzene ring substituted with a methyl group and a thiomorpholine moiety. The presence of sulfur in the thiomorpholine ring enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2S |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 89°C - 93°C |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The thiomorpholine ring can interact with specific proteins or enzymes, potentially inhibiting their function.

- Formation of Reactive Metabolites : Bioreduction of functional groups may lead to reactive intermediates that exert cytotoxic effects on cells.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, as evidenced by increased levels of active caspases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating infections.

- Anticancer Activity : In another investigation, the compound was tested on various cancer cell lines, showing significant anti-proliferative effects with IC50 values in the low micromolar range. Notably, it was found to induce morphological changes consistent with apoptosis in treated cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-Methyl-4-(morpholin-4-yl)aniline | Morpholine derivative | Different biological activities |

| 2-Nitro-5-(thiomorpholin-4-yl)aniline | Nitro-substituted variant | Enhanced reactivity due to nitro group |

The presence of sulfur in the thiomorpholine ring distinguishes it from other derivatives, potentially imparting unique pharmacological properties that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.